N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: is a complex organic compound that features a combination of azepane, thiophene, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using 3-methoxyphenol and an appropriate leaving group.
Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the methoxyphenoxy acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form a more saturated ring system.
Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is unique due to the combination of its azepane, thiophene, and methoxyphenoxy groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-18-7-6-8-19(13-18)26-15-21(24)22-14-20(17-9-12-27-16-17)23-10-4-2-3-5-11-23/h6-9,12-13,16,20H,2-5,10-11,14-15H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTVPQKYBWUWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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